4-Aminocyclohexanol

Description

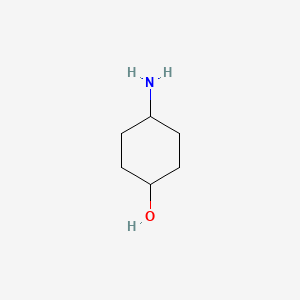

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLXLGZJLAOKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218630, DTXSID001312113 | |

| Record name | 4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6850-65-3, 27489-62-9, 40525-78-8 | |

| Record name | 4-Aminocyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminocyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Aminocyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027489629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminocyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040525788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminocyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-aminocyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6E7B62984 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-AMINOCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K079SXM0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Fundamental Properties of 4-Aminocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional alicyclic compound that serves as a pivotal structural motif and versatile building block in modern organic synthesis and medicinal chemistry. Its rigid cyclohexane framework, combined with the strategic placement of amino and hydroxyl functional groups, makes it an invaluable precursor for a diverse range of complex molecules, most notably active pharmaceutical ingredients (APIs). This guide provides a comprehensive exploration of the core physicochemical properties, stereochemical nuances, synthesis, reactivity, and applications of this compound. We delve into field-proven experimental protocols and spectroscopic analysis techniques, offering researchers the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

Structural Framework and Stereoisomerism

This compound exists as two distinct geometric isomers: cis and trans. This stereoisomerism arises from the relative orientation of the amino (-NH₂) and hydroxyl (-OH) groups on the cyclohexane ring. The stereochemistry is critical, as it dictates the molecule's three-dimensional shape, which in turn profoundly influences its binding affinity to biological targets and its pharmacokinetic properties.[1]

The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

-

trans-4-Aminocyclohexanol : The more thermodynamically stable isomer, where both the amino and hydroxyl groups can occupy equatorial positions, minimizing steric hindrance.[1][2] This is the most commonly utilized form in synthesis.

-

cis-4-Aminocyclohexanol : In this configuration, one substituent is in an axial position while the other is equatorial.[3]

The ability to selectively synthesize or isolate a specific isomer is a key consideration in drug design, where precise spatial arrangement of pharmacophores is essential.

Caption: Chair conformations of trans and cis-4-Aminocyclohexanol.

Core Physicochemical and Spectroscopic Properties

The utility of this compound is underpinned by its distinct physical and chemical properties. The trans isomer is typically a white to off-white crystalline solid at room temperature.[2] The presence of both an amino and a hydroxyl group allows for hydrogen bonding, granting it solubility in water and other polar solvents.[2][4]

Physical Properties

The following table summarizes key physical data, primarily for the more common trans isomer.

| Property | Value (trans-isomer) | Source(s) |

| Molecular Formula | C₆H₁₃NO | [5][6] |

| Molecular Weight | 115.17 g/mol | [5][7] |

| Appearance | White to light yellow/orange crystalline powder | [2][8][9] |

| Melting Point | 108-113 °C | [2][6][9] |

| Boiling Point | 127 °C at 14 mmHg | [2][10] |

| Density | ~1.037 g/cm³ | [2] |

| Solubility | Soluble in water; slightly soluble in methanol and chloroform. | [2][4][8] |

| CAS Number | 27489-62-9 | [7][11] |

Spectroscopic Fingerprints for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between the cis and trans isomers. The different spatial orientations of the protons and carbons result in unique chemical shifts (δ) and coupling constants (J).[12]

Key Differentiating Features in ¹H NMR: [12]

-

H-1 (CH-OH) and H-4 (CH-NH₂) Protons : In the trans isomer, these protons are axial and thus shielded (appear at a lower ppm) compared to their equatorial counterparts in the cis isomer.

-

Coupling Constants : The coupling between the H-1/H-4 protons and adjacent axial protons in the trans isomer results in a large trans-diaxial coupling constant (J ≈ 10-13 Hz), typically observed as a triplet of triplets. This is a definitive marker for the trans isomer.

| Proton | cis-Isomer (in D₂O) | trans-Isomer (in D₂O) | Key Distinguishing Feature |

| H-1 (CH-OH) | ~3.96 ppm (m) | ~3.58 ppm (m) | Equatorial H-1 (cis) is downfield of axial H-1 (trans). |

| H-4 (CH-NH₂) | ~3.20 ppm (m) | ~2.65 ppm (m) | Equatorial H-4 (cis) is downfield of axial H-4 (trans). |

Data compiled from BenchChem.[12]

Synthesis and Chemical Reactivity

Synthesis Methodologies

A. Chemical Synthesis via Hydrogenation A common industrial method involves the hydrogenation of p-acetamidophenol. The resulting mixture of acetylated isomers is then saponified (hydrolyzed) in an alkaline medium. The trans isomer can then be selectively crystallized from the aqueous solution by cooling.[13][14] This process is robust and scalable for large-scale production.[11]

B. Biocatalytic Synthesis (One-Pot Enzymatic) Modern synthetic approaches leverage the high stereoselectivity of enzymes. A one-pot cascade reaction starting from 1,4-cyclohexanedione can yield either the cis or trans isomer with high diastereomeric purity.[15] This process typically involves two enzymes:

-

A Keto Reductase (KRED) reduces one ketone to a hydroxyl group, forming 4-hydroxycyclohexanone.

-

An Amine Transaminase (ATA) converts the remaining ketone into an amine.

The choice of a stereocomplementary ATA enzyme dictates whether the final product is the cis or trans isomer.[1][15] This green chemistry approach is highly efficient and avoids the waste-intensive steps of classical resolution.

Caption: One-pot enzymatic synthesis pathway for this compound isomers.

Chemical Reactivity

The bifunctional nature of this compound governs its reactivity.

-

The amino group is nucleophilic and readily undergoes reactions such as acylation to form amides, alkylation, and formation of ureas. This functionality is crucial for incorporating the molecule into larger peptide-like structures.[1]

-

The hydroxyl group can be functionalized through esterification or etherification. It also acts as a hydrogen bond donor, which is a critical interaction in molecular recognition at enzyme active sites.[1]

This dual reactivity makes it a versatile scaffold for building molecular complexity. For instance, it is used in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes and can react with butyric acid derivatives to form esters.[4][16][17]

Applications in Drug Discovery and Development

The rigid, stereochemically defined structure of trans-4-aminocyclohexanol makes it a "privileged scaffold" in medicinal chemistry. It provides a stable, predictable framework for orienting pharmacophoric groups in three-dimensional space.

-

Pharmaceutical Intermediate : It is a cornerstone intermediate in the synthesis of numerous APIs.[18] Its most well-known application is as a key precursor for Ambroxol hydrochloride , a widely used mucolytic agent for treating respiratory diseases.[7][11][16]

-

Scaffold for Novel Therapeutics : Drug discovery programs utilize this compound as a core scaffold for developing selective ligands and inhibitors.[1][19] It is particularly valuable in creating compounds targeting the central nervous system (CNS), as well as for developing kinase inhibitors and anti-inflammatory agents.[19]

-

Structure-Activity Relationship (SAR) Studies : Researchers leverage this molecule to create conformationally restricted analogs of lead compounds. By locking flexible chains into a rigid ring structure, they can probe the optimal spatial arrangement required for biological activity, thereby refining drug potency and selectivity.[1]

Experimental Protocols

Protocol 1: One-Pot Enzymatic Synthesis of trans-4-Aminocyclohexanol

Causality: This protocol leverages the high stereoselectivity of an amine transaminase to directly synthesize the desired trans isomer from a simple precursor, eliminating the need for chiral separation. The KRED first creates the alcohol, and the specific ATA then adds the amine group in the correct trans orientation.

Materials:

-

1,4-cyclohexanedione

-

Keto Reductase (e.g., LK-KRED)

-

trans-selective Amine Transaminase (e.g., ATA-200)

-

NADP⁺

-

Isopropylamine (amine donor)

-

Pyridoxal 5'-phosphate (PLP, cofactor for ATA)

-

Isopropanol

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

DMSO

Procedure:

-

Buffer Preparation : Prepare 30 mL of 100 mM potassium phosphate buffer (pH 7.5).

-

Reaction Mixture Assembly : In a reaction vessel with magnetic stirring, combine the following components:

-

Potassium phosphate buffer (to final volume of 30 mL)

-

1,4-cyclohexanedione to a final concentration of 50 mM.[20]

-

NADP⁺ to a final concentration of 1 mM.[20]

-

Isopropyl alcohol to a final concentration of 100 mM (serves as the reducing agent for the KRED).[20]

-

Isopropylamine to a final concentration of 500 mM.[20]

-

PLP to a final concentration of 1 mM.[20]

-

DMSO to 2% (v/v) to aid substrate solubility.[20]

-

-

Enzyme Addition : Add the cell lysates or purified enzymes: LK-KRED (e.g., 0.2 mg/mL) and ATA-200 (e.g., 2 mg/mL).[20]

-

Incubation : Seal the vessel and incubate at 30°C with constant stirring (e.g., 250 rpm).[2][20]

-

Reaction Monitoring : Monitor the reaction progress over 24-48 hours using an appropriate method (e.g., GC-MS or HPLC) to check for the consumption of the starting material and formation of the product.

-

Workup and Purification : Once the reaction is complete, stop the reaction (e.g., by adding a water-immiscible organic solvent or by centrifugation to remove enzyme lysate). The product can then be purified from the aqueous solution by extraction and/or silica gel column chromatography.[20]

Protocol 2: NMR Workflow for Isomer Identification

Causality: This protocol provides a self-validating system for confirming the stereochemical identity of a this compound sample. The distinct magnetic environments of axial vs. equatorial protons create a unique, verifiable spectroscopic "fingerprint" for each isomer, with the large diaxial coupling constant being the definitive proof for the trans configuration.

Materials:

-

This compound sample (5-10 mg for ¹H NMR)

-

Deuterated solvent (e.g., D₂O, Methanol-d₄)

-

5 mm NMR tubes

-

NMR Spectrometer (≥300 MHz)

Procedure:

-

Sample Preparation :

-

Instrument Setup :

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

-

Data Analysis :

-

Identify Key Signals : Locate the multiplets corresponding to the H-1 (proton on the carbon with -OH) and H-4 (proton on the carbon with -NH₂) groups. These will be the most downfield of the aliphatic signals, typically between 2.5 and 4.0 ppm.[12]

-

Chemical Shift Analysis : Compare the chemical shifts to the reference data. A signal for H-1 around 3.58 ppm and H-4 around 2.65 ppm is indicative of the trans isomer.[12]

-

Coupling Constant Measurement (Definitive Step) : Zoom in on the H-1 and H-4 multiplets. Measure the key coupling constants (J values). The presence of a large coupling constant (J ≈ 10-13 Hz) within these multiplets confirms trans-diaxial coupling and is definitive evidence for the trans isomer.

-

Caption: Standard workflow for NMR-based isomer identification.

Safety and Handling

This compound is classified as a hazardous chemical and must be handled with appropriate precautions.

-

GHS Classification : It is often classified as causing severe skin burns and eye damage (Category 1B) and may be harmful if swallowed.[5][19][21]

-

Handling : Use in a well-ventilated area or under a chemical fume hood.[21] Avoid breathing dust.[21] Prevent contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[9][21] For handling large quantities or when dust generation is likely, a NIOSH-approved respirator is recommended.[21]

-

Storage : Store in a tightly sealed container in a cool, dry place.[21] The compound is considered hygroscopic and air-sensitive.[2] It is incompatible with strong oxidizing agents.[2]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use. [21][22][23]

References

- 1. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 40525-78-8: cis-4-Aminocyclohexanol | CymitQuimica [cymitquimica.com]

- 4. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]

- 5. This compound | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. trans-4-Aminocyclohexanol, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. darshanpharmachem.com [darshanpharmachem.com]

- 8. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]

- 9. trans-4-Aminocyclohexanol | 27489-62-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 10. trans-4-Aminocyclohexanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 11. innospk.com [innospk.com]

- 12. benchchem.com [benchchem.com]

- 13. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]

- 14. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Manufacturers of trans-4-Aminocyclohexanol, ≥99%, CAS 27489-62-9, A 1009, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 17. trans-4-Aminocyclohexanol 97 50910-54-8 [sigmaaldrich.com]

- 18. Trans-4-Aminocyclo hexanol Manufacturer at Best Price in Ankleshwar, Gujarat [shreeneels.net]

- 19. Trans-4-Amino Cyclohexanol (4-TAC) Online | Trans-4-Amino Cyclohexanol (4-TAC) Manufacturer and Suppliers [scimplify.com]

- 20. Page loading... [wap.guidechem.com]

- 21. fishersci.com [fishersci.com]

- 22. kmpharma.in [kmpharma.in]

- 23. angenechemical.com [angenechemical.com]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Stereochemistry of cis-4-Aminocyclohexanol

Abstract

The stereochemical identity of molecular scaffolds is a cornerstone of modern drug development and chemical synthesis. For 1,4-disubstituted cyclohexanes like 4-aminocyclohexanol, the distinction between cis and trans isomers is critical, as their divergent three-dimensional structures dictate profound differences in biological activity, physical properties, and reactivity. This guide offers a comprehensive exploration of the stereochemistry of cis-4-aminocyclohexanol, a versatile bifunctional building block. We will dissect its conformational behavior, detail stereoselective synthetic strategies, and provide robust analytical protocols for its unambiguous characterization, with a focus on the practical application of these principles for researchers, scientists, and drug development professionals.

The Conformational Landscape of cis-4-Aminocyclohexanol

The stereochemical behavior of cis-4-aminocyclohexanol is fundamentally governed by the conformational preferences of its cyclohexane ring. The lowest energy conformation for a cyclohexane ring is the chair form, which minimizes both angle and torsional strain. In a 1,4-disubstituted cyclohexane, the relative orientation of the two substituents determines the isomerism (cis or trans).

For the cis isomer, one substituent must occupy an axial position while the other is equatorial.[1] This arrangement is in constant, rapid equilibrium with its ring-flipped conformer, where the substituents swap their axial and equatorial positions.

Caption: Conformational equilibrium of cis-4-aminocyclohexanol.

This is in stark contrast to trans-4-aminocyclohexanol, whose most stable conformer places both the amino and hydroxyl groups in equatorial positions.[2] This diequatorial arrangement minimizes steric hindrance, particularly the destabilizing 1,3-diaxial interactions an axial substituent would experience.[1] Consequently, trans-4-aminocyclohexanol is the more thermodynamically stable isomer.[1]

While an intramolecular hydrogen bond between an axial amino group and an axial hydroxyl group in the cis isomer is theoretically possible, this interaction is generally not sufficient to overcome the significant steric strain introduced by placing a substituent in the axial position.[1]

Stereoselective Synthesis: Accessing the cis Isomer

The inherent thermodynamic preference for the trans isomer necessitates synthetic strategies that exert kinetic control to selectively produce the cis configuration. Modern biocatalysis offers an elegant and highly selective solution. One-pot cascade reactions utilizing a combination of a keto reductase (KRED) and an amine transaminase (ATA) can stereoselectively synthesize cis-4-aminocyclohexanol from a simple precursor like 1,4-cyclohexanedione.[3][4]

The modularity of this system is its key strength; by selecting specific enzymes, the reaction can be directed to yield either the cis or trans isomer with high diastereomeric purity.[3]

References

An In-depth Technical Guide to 4-Aminocyclohexanol: A Versatile Bifunctional Scaffold for Drug Discovery and Development

This technical guide offers a comprehensive overview of 4-aminocyclohexanol, a pivotal bifunctional molecule in modern medicinal chemistry. We will delve into the distinct properties of its cis and trans isomers, explore robust synthesis methodologies, and illuminate its critical role as a structural scaffold and chemical linker in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile building block.

Introduction: The Strategic Importance of this compound

This compound is a cycloaliphatic bifunctional molecule featuring both a primary amine (-NH₂) and a hydroxyl (-OH) group. Its rigid cyclohexane framework provides a conformationally restricted scaffold that is highly valued in drug design. The spatial orientation of the two functional groups is fixed into two distinct geometric isomers: cis and trans. This stereochemical difference is fundamental, as it profoundly influences the molecule's physical properties, reactivity, and, most importantly, its ability to orient pharmacophoric elements in three-dimensional space to achieve specific biological activity.[1]

The trans isomer is generally the more thermodynamically stable and is frequently utilized in pharmaceutical synthesis.[2] The defined stereochemistry of these isomers allows for precise control over the architecture of a final drug molecule, influencing its binding affinity to biological targets, pharmacokinetic properties, and overall efficacy.

The primary Chemical Abstracts Service (CAS) numbers for these key compounds are:

Physicochemical Properties: A Tale of Two Isomers

The distinct spatial arrangement of the amino and hydroxyl groups in the cis and trans isomers leads to significant differences in their physical properties. The trans isomer, with its diequatorial conformation, is more stable and typically presents as a crystalline solid, whereas the cis isomer may be a liquid or low-melting solid.[2][5] A summary of their key properties is presented below.

| Property | trans-4-Aminocyclohexanol | cis-4-Aminocyclohexanol | Source(s) |

| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO | [2][5] |

| Molecular Weight | 115.17 g/mol | 115.17 g/mol | [2][7] |

| Appearance | White to light yellow crystalline powder | Off-white to light yellow solid or liquid | [2][5] |

| Melting Point | 108-113 °C | Varies; can be a low-melting solid | [2][3] |

| Boiling Point | 127 °C @ 14 mmHg | Not consistently reported | [2][8] |

| Solubility | Soluble in water; slightly soluble in methanol and chloroform | Soluble in water and various organic solvents | [2][5][9] |

| Density | ~1.037 g/cm³ | Not consistently reported | [2][8] |

| Flash Point | 75.4 °C | Not consistently reported | [2][8] |

Synthesis Methodologies: Accessing Stereochemically Pure Isomers

The utility of this compound in drug development is contingent on the ability to synthesize stereochemically pure isomers. Both classical chemical methods and modern biocatalytic approaches have been established.

A common industrial route to trans-4-aminocyclohexanol involves the catalytic hydrogenation of p-acetamidophenol (paracetamol).[10] This process typically yields a mixture of cis and trans isomers. The desired trans isomer is then separated and purified through fractional crystallization, often from a strongly alkaline aqueous solution at low temperatures.[10][11]

The causality behind this choice of starting material is its widespread availability and low cost. The hydrogenation reduces the aromatic ring to a cyclohexane ring, and the subsequent hydrolysis of the acetamido group unmasks the primary amine. The challenge lies in controlling the stereoselectivity of the hydrogenation and the efficiency of the isomer separation.

A more elegant and highly stereoselective approach involves a one-pot enzymatic cascade starting from the bio-based precursor 1,4-cyclohexanedione.[4][6] This method leverages the high selectivity of enzymes to control the reaction outcome, offering excellent diastereomeric ratios under mild conditions.[12]

The process occurs in two key steps:

-

Keto Reduction: A ketoreductase (KRED) enzyme selectively reduces one of the ketone groups of 1,4-cyclohexanedione to a hydroxyl group, forming the intermediate 4-hydroxycyclohexanone.

-

Reductive Amination: A stereocomplementary amine transaminase (ATA) then converts the remaining ketone group into an amine.

The critical insight here is that the choice of the ATA enzyme dictates the final stereochemistry. By selecting an appropriate ATA, one can direct the synthesis to yield either the cis or the trans isomer with high fidelity.[6][12]

References

- 1. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]

- 4. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]

- 5. CAS 40525-78-8: cis-4-Aminocyclohexanol | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. innospk.com [innospk.com]

- 9. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]

- 10. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]

- 11. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Stereoisomers of 4-Aminocyclohexanol: Synthesis, Separation, and Characterization

Abstract

This compound is a bifunctional cyclic molecule that serves as a pivotal building block in the synthesis of pharmaceuticals and fine chemicals. Its utility is intrinsically linked to its stereochemistry, which encompasses both diastereomerism (cis and trans) and, in one case, enantiomerism. The precise control and characterization of these stereoisomers are paramount for drug development professionals and researchers aiming to modulate biological activity and ensure product purity. This technical guide provides a comprehensive exploration of the stereochemical landscape of this compound, detailing field-proven synthetic strategies, robust separation protocols, and definitive analytical techniques for their elucidation.

Foundational Stereochemistry: Unraveling the Isomers

The 1,4-disubstituted cyclohexane ring of this compound gives rise to two distinct diastereomers: cis and trans. Their relative stability and chirality are dictated by the spatial arrangement of the amino and hydroxyl groups.

-

trans-4-Aminocyclohexanol : In its most stable chair conformation, both the hydroxyl and amino groups occupy equatorial positions.[1] This diequatorial arrangement minimizes steric strain, rendering the trans isomer the thermodynamically more stable of the two.[1][2] The molecule possesses a plane of symmetry and is therefore achiral.

-

cis-4-Aminocyclohexanol : This isomer exists as an equilibrium of two energetically similar chair conformations, where one substituent is axial and the other is equatorial.[3] Due to the presence of a destabilizing axial substituent, the cis isomer is thermodynamically less stable than the trans isomer.[2] Crucially, the cis isomer lacks a plane of symmetry and is chiral, existing as a pair of enantiomers: (1R,4S)-4-aminocyclohexanol and (1S,4R)-4-aminocyclohexanol.

The ability to selectively synthesize and isolate these specific stereoisomers is a key challenge and a primary focus of process chemistry in this field.

Figure 1: Stereoisomeric relationships of this compound.

Synthetic Pathways: Controlling Stereochemical Outcomes

The synthesis of this compound can be broadly categorized into two main strategies: classical catalytic hydrogenation, which typically yields isomer mixtures, and modern enzymatic synthesis, which offers high stereoselectivity.

Catalytic Hydrogenation of Phenol Derivatives

The industrial production of this compound often begins with the catalytic hydrogenation of p-aminophenol or its more stable N-acetyl derivative, p-acetamidophenol (paracetamol).[4][5] This method frequently produces a mixture of cis and trans isomers, where the ratio is highly dependent on the choice of catalyst and reaction conditions.[4]

-

Catalyst Influence : Palladium (Pd) based catalysts, such as Pd/C, generally favor the formation of the more thermodynamically stable trans isomer, often achieving trans:cis ratios of 3:1 to 4:1.[4] In contrast, rhodium (Rh) catalysts may favor the cis isomer.[4] Ruthenium (Ru) catalysts are also employed and can be modified to achieve high trans selectivity.[6]

-

Post-Synthesis Separation : A key drawback of this route is the necessity for downstream separation of the diastereomers, which adds complexity and can reduce the overall yield of the desired isomer.[3]

This protocol is a representative procedure for generating a mixed-isomer feed stream for subsequent purification.

-

Reactor Charging : Charge a pressure reactor (autoclave) with p-acetamidophenol and a suitable solvent such as deionized water or isopropanol.[4]

-

Catalyst Addition : Add the hydrogenation catalyst (e.g., 5% Pd/C, 50% water wet) at a loading of 1-5 mol% relative to the substrate.[4]

-

Inerting and Pressurization : Seal the reactor and purge sequentially with nitrogen and then hydrogen gas to ensure an inert atmosphere. Pressurize the reactor with hydrogen to the target pressure (e.g., 4.5 bar).[4]

-

Reaction : Heat the mixture to the desired temperature (e.g., 100°C) with vigorous stirring.[4]

-

Monitoring : Monitor the reaction's progress by hydrogen uptake or by analyzing aliquots via GC or TLC until the starting material is consumed (typically 24-36 hours).[4]

-

Work-up : After cooling and venting the reactor, filter the mixture to remove the catalyst. The resulting solution contains a mixture of cis- and trans-4-acetamidocyclohexanol.

-

Hydrolysis : The acetamido group is subsequently hydrolyzed under acidic or basic conditions to yield the final cis/trans mixture of this compound.[7]

Stereoselective Enzymatic Synthesis

Biocatalysis offers an elegant and highly selective alternative for producing specific stereoisomers of this compound, often in a one-pot cascade reaction.[8][9] This approach starts from the readily available precursor 1,4-cyclohexanedione.[10]

The process involves two key enzymatic steps:

-

Regioselective Keto Reduction : A keto reductase (KRED) selectively reduces one of the two ketone functionalities of 1,4-cyclohexanedione to form the intermediate, 4-hydroxycyclohexanone.[8]

-

Stereoselective Transamination : An amine transaminase (ATA) then converts the remaining ketone group into an amine. The inherent stereoselectivity of the chosen ATA enzyme dictates whether the final product is predominantly cis or trans.[8][9]

This modular system allows for the targeted synthesis of either the cis or trans isomer with excellent diastereomeric ratios by simply selecting the appropriate ATA.[8]

Figure 2: One-pot enzymatic cascade for stereoselective synthesis.

The selection of the Amine Transaminase (ATA) is critical for controlling the stereochemical outcome.

| Enzyme Combination | Product Isomer | Diastereomeric Ratio (cis:trans) | Reference |

| LK-KRED + ATA-3FCR-4M | cis-4-aminocyclohexanol | >98:2 | [8] |

| LK-KRED + ATA-234 | trans-4-aminocyclohexanol | 8:92 | [3] |

-

Buffer Preparation : In a reaction vessel, prepare 30 mL of 100 mM potassium phosphate buffer (pH 7.5).[9]

-

Reagent Addition : Add 1,4-cyclohexanedione to a final concentration of 50 mM. Add cofactors and reagents to their final concentrations: 1 mM NADP⁺, 1 mM PLP, 1 mM MgCl₂, 500 mM isopropylamine (amine donor), and 2% (v/v) DMSO.[9]

-

Enzyme Addition : Initiate the cascade by adding the cell lysate of a suitable KRED (e.g., from Lactobacillus kefir, LK-KRED) and a trans-selective ATA (e.g., ATA-200 or ATA-234).[9][11]

-

Incubation : Stir the reaction mixture at a controlled temperature (e.g., 30°C).[9]

-

Monitoring and Isolation : Monitor the reaction by HPLC or GC. Once complete, the enzymes can be denatured, and the product isolated via standard methods like column chromatography or crystallization.[4][11]

Separation and Purification of Stereoisomers

When syntheses result in isomer mixtures, robust and scalable separation techniques are required.

Separation of Diastereomers (cis vs. trans)

-

Crystallization : This is a highly effective industrial method for isolating the trans isomer. By making an aqueous solution of the isomer mixture highly alkaline (pH > 13.5 with NaOH or KOH) and cooling it to temperatures as low as -10°C, the less soluble trans-4-aminocyclohexanol preferentially precipitates with high purity.[4][5][12]

-

Derivatization and Recrystallization : The isomer mixture can be derivatized, for instance, by acetylation to form 4-acetamidocyclohexanol. The trans derivative can then be separated by fractional crystallization from solvents like acetone.[12][13]

-

Chromatography : For laboratory-scale purification and analysis, High-Performance Liquid Chromatography (HPLC) using a reverse-phase C18 column is a powerful tool for achieving baseline separation.[4]

Chiral Resolution of cis-4-Aminocyclohexanol

Isolating the individual enantiomers of cis-4-aminocyclohexanol requires chiral separation techniques.

-

Chiral Chromatography : Gas Chromatography (GC) using a chiral stationary phase (e.g., cyclodextrin-based columns) can effectively separate the enantiomers of the derivatized cis-isomer, as well as separate them from the trans-isomer.[3]

-

Diastereomeric Salt Formation : A classical resolution method involves reacting the racemic cis-amine with a single enantiomer of a chiral acid (e.g., tartaric acid). This forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized and isolated. The chiral acid is then removed to yield the pure enantiomer.

Figure 3: General workflow for the synthesis and separation of this compound stereoisomers.

Analytical Characterization: Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for distinguishing between the cis and trans diastereomers.[14] The key lies in analyzing the chemical shifts and spin-spin coupling constants of the protons attached to C1 (bearing the -OH group) and C4 (bearing the -NH2 group).[14]

Distinguishing Features in ¹H NMR Spectroscopy

In the stable chair conformation:

-

trans Isomer : The H-1 and H-4 protons are in axial positions. This orientation results in large axial-axial (Jₐₐ) couplings with their adjacent axial protons, typically in the range of 10-13 Hz .[14] These axial protons are shielded and resonate at a higher field (lower ppm).

-

cis Isomer : The H-1 and H-4 protons are in axial and equatorial positions. This leads to smaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings , generally between 2-5 Hz .[14] The equatorial proton is deshielded and resonates at a lower field (higher ppm).

The observation of a large coupling constant for the H-1 or H-4 multiplet is a definitive indicator of the trans isomer.[14]

| Proton Signal | cis-4-Aminocyclohexanol (ppm) | trans-4-Aminocyclohexanol (ppm) | Key Distinguishing Feature |

| H-1 (CH-OH) | ~3.96 (multiplet) | ~3.58 (multiplet) | The equatorial H-1 in the cis isomer is deshielded (lower field) compared to the axial H-1 in the trans isomer.[14] |

| H-4 (CH-NH₂) | ~3.20 (multiplet) | ~2.65 (multiplet) | Similar to H-1, the equatorial H-4 in the cis isomer is deshielded relative to the axial H-4 in the trans isomer.[14] |

| Coupling (J) | Small (2-5 Hz) | Large (10-13 Hz) | The magnitude of the H-1/H-4 coupling constant is the most reliable diagnostic feature.[14] |

-

Sample Preparation : Accurately weigh and dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a clean NMR tube.[14]

-

Data Acquisition : Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.

-

Data Analysis : Process the spectrum and carefully analyze the multiplets for the H-1 and H-4 protons. Measure the coupling constants to definitively assign the stereochemistry as cis or trans.

Applications in Drug Development

The stereoisomers of this compound are valuable chiral building blocks in medicinal chemistry.[9] The rigid, three-dimensional orientation of the functional groups is crucial for specific interactions with biological targets.

-

Ambroxol Synthesis : trans-4-aminocyclohexanol is a key intermediate in the synthesis of the widely used mucolytic agent Ambroxol.[3][9]

-

Novel Therapeutics : Both isomers serve as scaffolds for a range of biologically active molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[9] The cis-isomer is a building block for certain tyrosine kinase inhibitors, and its diamine analogue is a ligand in the platinum complex kiteplatin.[8]

Conclusion

The stereochemical complexity of this compound presents both challenges and opportunities for synthetic and medicinal chemists. While traditional chemical syntheses often provide mixtures requiring extensive purification, modern biocatalytic methods now enable the direct, highly selective synthesis of either the cis or trans diastereomer. The definitive assignment of these isomers is readily achieved through careful analysis of ¹H NMR spectra, with proton-proton coupling constants serving as a reliable diagnostic tool. A thorough understanding and application of these principles are essential for leveraging the full potential of this compound stereoisomers as versatile building blocks in the development of next-generation therapeutics.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 4. benchchem.com [benchchem.com]

- 5. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]

- 6. CN114436865A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]

- 11. Page loading... [guidechem.com]

- 12. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]

- 13. Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Eureka | Patsnap [eureka.patsnap.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermodynamic Stability of 4-Aminocyclohexanol Isomers

This technical guide provides a comprehensive analysis of the thermodynamic stability of the cis and trans isomers of 4-aminocyclohexanol. A fundamental understanding of the conformational preferences and energetic landscapes of these isomers is paramount for researchers, scientists, and drug development professionals. The spatial orientation of the amino and hydroxyl functional groups, dictated by the isomeric form, profoundly influences intermolecular interactions, biological activity, and material properties. This document elucidates the theoretical underpinnings of their relative stabilities, presents quantitative data, details experimental and computational methodologies for their assessment, and provides visual aids to facilitate a deeper understanding.

Foundational Principles: Conformational Analysis of Substituted Cyclohexanes

The thermodynamic stability of substituted cyclohexanes is predominantly governed by the steric interactions within their three-dimensional structures. The cyclohexane ring preferentially adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).

Generally, substituents favor the equatorial position to avoid destabilizing steric repulsions known as 1,3-diaxial interactions.[1][2] These interactions occur between an axial substituent and the axial hydrogens on the same side of the ring.[1][2] The energetic penalty associated with a substituent being in the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[3] A larger A-value signifies a greater preference for the equatorial position due to increased steric bulk.[3][4]

Thermodynamic Stability of this compound Isomers: A Comparative Analysis

The relative thermodynamic stability of cis- and trans-4-aminocyclohexanol is determined by the conformational arrangement of the amino (-NH₂) and hydroxyl (-OH) groups on the cyclohexane ring that minimizes overall steric strain.[1]

trans-4-Aminocyclohexanol: The More Stable Isomer

In its most stable chair conformation, trans-4-aminocyclohexanol accommodates both the amino and hydroxyl groups in equatorial positions.[1][5][6] This diequatorial arrangement effectively minimizes steric hindrance, as there are no significant 1,3-diaxial interactions involving the substituents.[5][7] While the cyclohexane ring can undergo a "ring flip" to an alternative chair conformation, this would force both substituents into axial positions, leading to substantial steric strain and rendering the diaxial conformer energetically unfavorable.[5][7] Consequently, the diequatorial conformer of the trans isomer is overwhelmingly favored at equilibrium, making it the more thermodynamically stable isomer.[1][6][8]

cis-4-Aminocyclohexanol: Inherent Steric Strain

For the cis isomer, the substituents are on the same side of the ring.[7][9] In any chair conformation of cis-4-aminocyclohexanol, one substituent must occupy an axial position while the other is equatorial.[1][7] This inherent structural constraint introduces unavoidable 1,3-diaxial interactions, resulting in greater steric strain compared to the trans isomer.[1]

A potential mitigating factor in the cis isomer is the possibility of intramolecular hydrogen bonding between the amino and hydroxyl groups when one is axial and the other is equatorial.[1] However, this stabilizing interaction is generally not sufficient to overcome the significant destabilization caused by the steric strain of an axial substituent.[1]

Quantitative Energetic Comparison

The preference for the equatorial position can be quantified using A-values for the individual substituents. These values are additive and can be used to estimate the relative energy of different conformers.

| Substituent | A-value (kcal/mol) | Source(s) |

| -OH | 0.6 - 0.9 | [10] |

| -NH₂ | 1.2 - 1.8 | [10] |

Based on these values, the diequatorial conformation of trans-4-aminocyclohexanol is significantly more stable than its diaxial counterpart. For cis-4-aminocyclohexanol, the two chair-flipped conformers, each with one axial and one equatorial group, would be in equilibrium. The conformer with the bulkier amino group in the equatorial position would be slightly favored over the one with the hydroxyl group in the equatorial position. Nevertheless, both conformers of the cis isomer are less stable than the diequatorial trans isomer.

Experimental and Computational Determination of Isomer Stability

The relative thermodynamic stabilities of this compound isomers can be determined through various experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the conformational analysis of cyclohexane derivatives. T[5][11]he coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus relationship.

[5][12]* In the trans isomer , the diequatorial conformation results in the protons attached to the carbons bearing the -OH and -NH₂ groups (H-1 and H-4) being in axial positions. This leads to large axial-axial coupling constants (typically 10-13 Hz) with their adjacent axial protons. *[13] In the cis isomer , one of these protons will be axial and the other equatorial. This results in smaller axial-equatorial and equatorial-equatorial coupling constants (typically 2-5 Hz).

[13]The observation of large coupling constants for both H-1 and H-4 is a definitive indicator of the trans isomer in its stable diequatorial conformation.

[13]##### Experimental Protocol: ¹H NMR for Conformational Analysis

-

Sample Preparation: Dissolve 5-10 mg of the this compound isomer in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. 2[5][13]. Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Identify the signals corresponding to the H-1 (proton on the carbon with the -OH group) and H-4 (proton on the carbon with the -NH₂ group) protons.

-

Analyze the multiplicity and measure the coupling constants for these signals.

-

Compare the observed coupling constants to the expected values for axial-axial, axial-equatorial, and equatorial-equatorial couplings to determine the predominant conformation and thus the isomer.

-

Caption: Workflow for differentiating this compound isomers using ¹H NMR.

Computational Chemistry

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to compute the relative energies of the different conformers of the cis and trans isomers. These calculations provide valuable insights into the thermodynamic stability and can corroborate experimental findings.

-

Structure Generation: Build the 3D structures of the diequatorial and diaxial conformers of trans-4-aminocyclohexanol, and the two chair conformers of cis-4-aminocyclohexanol.

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Energy Comparison: Compare the calculated Gibbs free energies of the most stable conformers of the cis and trans isomers to determine their relative thermodynamic stability.

Conclusion

The thermodynamic stability of this compound isomers is a clear illustration of the fundamental principles of conformational analysis in substituted cyclohexanes. The trans isomer is demonstrably more stable than the cis isomer. This pronounced stability is attributed to the ability of the trans isomer to adopt a diequatorial chair conformation, which minimizes destabilizing 1,3-diaxial steric interactions. While intramolecular hydrogen bonding may offer a minor stabilizing effect in the cis isomer, it is insufficient to overcome the inherent steric strain imposed by the requisite axial substituent. This comprehensive understanding is critical for applications in medicinal chemistry and materials science, where the specific three-dimensional structure of a molecule is a key determinant of its function and properties.

References

- 1. benchchem.com [benchchem.com]

- 2. Video: Stability of Substituted Cyclohexanes [jove.com]

- 3. A value - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 11. auremn.org.br [auremn.org.br]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Spectral Analysis of 4-Aminocyclohexanol

Introduction: The Bifunctional Building Block and Its Stereochemical Nuances

4-Aminocyclohexanol is a bifunctional alicyclic compound featuring both a primary amine and a secondary alcohol functional group. This unique structure makes it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] It exists as two distinct geometric isomers: cis and trans. The spatial orientation of the amino and hydroxyl groups relative to the cyclohexane ring dictates the molecule's three-dimensional shape, which in turn profoundly influences its reactivity, biological activity, and physical properties. Consequently, the unambiguous structural elucidation and differentiation of these stereoisomers are paramount for quality control, process optimization, and regulatory compliance in research and drug development.[2]

This in-depth guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the theoretical underpinnings of each method, interpret the spectral data for both cis and trans isomers, and provide field-proven experimental protocols to ensure data integrity and reproducibility.

Caption: Chemical structures of trans and cis-4-Aminocyclohexanol.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool for Stereoisomer Differentiation

NMR spectroscopy is the most powerful technique for distinguishing between the cis and trans isomers of this compound. The key to this differentiation lies in the rigid chair conformation of the cyclohexane ring, which places substituents in either axial or equatorial positions, creating distinct magnetic environments for the ring's protons and carbons.[2]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ) and spin-spin coupling constants (J). The signals for the protons on C1 (the carbinol carbon, H-1) and C4 (the amine-bearing carbon, H-4) are particularly diagnostic.

-

Causality of Chemical Shift Differences: In the more stable chair conformation, the trans isomer exists with both the -OH and -NH₂ groups in equatorial positions. This places the H-1 and H-4 protons in axial positions. Conversely, the cis isomer has one equatorial and one axial substituent, meaning one of the corresponding protons (H-1 or H-4) is axial and the other is equatorial.[2] Equatorial protons are generally deshielded compared to their axial counterparts and thus resonate at a lower field (higher ppm value).[2]

-

The Power of Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is highly dependent on the dihedral angle between them. The coupling between two adjacent axial protons (J_aa) is large (typically 10-13 Hz), whereas axial-equatorial (J_ae) and equatorial-equatorial (J_ee) couplings are much smaller (2-5 Hz).[2] This difference provides a definitive fingerprint for each isomer.

-

Trans Isomer: The axial H-1 and H-4 protons will each be split by two adjacent axial protons and two adjacent equatorial protons, resulting in a complex multiplet with large axial-axial couplings. The observation of a large J-value is a strong indicator of the trans isomer.[2]

-

Cis Isomer: The protons at H-1 and H-4 will exhibit smaller coupling constants characteristic of J_ae and J_ee interactions.[2]

-

Caption: Key ¹H NMR distinguishing features for this compound isomers.

Table 1: Comparative ¹H NMR Data for this compound Isomers

| Proton | cis-4-Aminocyclohexanol (in D₂O) | trans-4-Aminocyclohexanol (in D₂O) | Key Distinguishing Feature |

|---|---|---|---|

| H-1 (CH-OH) | ~3.96 ppm (multiplet) | ~3.58 ppm (multiplet) | The equatorial H-1 in the cis isomer is downfield from the axial H-1 in the trans isomer.[2] |

| H-4 (CH-NH₂) | ~3.20 ppm (multiplet) | ~2.65 ppm (multiplet) | The equatorial H-4 in the cis isomer is downfield from the axial H-4 in the trans isomer.[2] |

| Coupling (J) | Small J_ae / J_ee (~2-5 Hz) | Large J_aa (~10-13 Hz) | The magnitude of the H-1/H-4 coupling constant is definitive for stereochemical assignment.[2] |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Analysis

In ¹³C NMR, the chemical shifts of the carbon atoms are also influenced by the stereochemistry of the substituents. The carbons directly attached to the electron-withdrawing -OH and -NH₂ groups (C-1 and C-4) are the most affected and appear furthest downfield. The stereochemical differences between the isomers cause subtle but measurable changes in the shielding of these carbons.

Table 2: Comparative ¹³C NMR Data for this compound Isomers

| Carbon | cis-4-Aminocyclohexanol | trans-4-Aminocyclohexanol | Key Distinguishing Feature |

|---|---|---|---|

| C-1 (CH-OH) | Data not readily available | ~69.8 ppm | The chemical shift of C-1 is sensitive to the axial/equatorial orientation of the hydroxyl group. |

| C-4 (CH-NH₂) | Data not readily available | ~49.5 ppm | The chemical shift of C-4 is sensitive to the stereochemistry of the amino group.[2] |

| C-2,6 / C-3,5 | Data not readily available | ~35.5 / ~31.5 ppm | The ring carbons show distinct signals, though differentiation between C-2/6 and C-3/5 requires advanced NMR techniques. |

Note: A complete, directly comparable dataset for both isomers in the same solvent is challenging to find in public sources. The trans isomer data serves as a reliable reference.[2][3]

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures accuracy and reproducibility.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample for ¹H NMR or 20-50 mg for ¹³C NMR.[2]

-

Select a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in which the sample is fully soluble.[2]

-

Transfer the sample to a clean, dry NMR tube and add ~0.6-0.7 mL of the deuterated solvent.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm.[4]

-

Cap the tube and gently agitate until the sample is completely dissolved.

-

-

Instrument Setup & Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity and resolution.

-

Acquire the ¹H spectrum, ensuring an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.

-

Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum and measure the coupling constants for the key multiplets.

-

Part 2: Infrared (IR) Spectroscopy - Functional Group Fingerprinting

IR spectroscopy is an excellent tool for confirming the presence of the key functional groups in this compound: the hydroxyl (-OH) and the primary amine (-NH₂).

-

O-H Stretch: Alcohols display a characteristic strong and broad absorption band in the region of 3200-3600 cm⁻¹.[5] This broadening is a direct result of intermolecular hydrogen bonding.

-

N-H Stretch: Primary amines (-NH₂) are uniquely identified by a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region.[6][7] These two bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds. Their appearance is sharper than the alcohol O-H band.[5][7]

-

C-H Stretch: Absorptions for sp³ C-H stretching are found just below 3000 cm⁻¹.

-

N-H Bend: The scissoring vibration of the primary amine group results in a medium to strong band around 1580-1650 cm⁻¹.[7]

-

C-O Stretch: The C-O stretching vibration for a secondary alcohol appears as a strong band in the 1000-1100 cm⁻¹ region.

-

C-N Stretch: The C-N stretching of aliphatic amines is found in the 1020-1250 cm⁻¹ range.[7]

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Appearance |

|---|---|---|

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (primary amine) | 3300 - 3500 | Two Medium, Sharp Bands[6] |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |

| N-H Bend (primary amine) | 1580 - 1650 | Medium to Strong[7] |

| C-O Stretch (sec-alcohol) | 1000 - 1100 | Strong |

| C-N Stretch (aliphatic amine) | 1020 - 1250 | Weak to Medium[7] |

Experimental Protocol: ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and simple method for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR setup. This is crucial as it will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the sample scan. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum. Label the significant peaks corresponding to the functional groups.

Part 3: Mass Spectrometry (MS) - Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under electron ionization (EI).

-

The Nitrogen Rule: this compound has the molecular formula C₆H₁₃NO.[8] According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[9] The molecular weight of this compound is 115.17 g/mol , and its molecular ion peak (M⁺) will appear at an m/z (mass-to-charge ratio) of 115.[8][10] This immediately suggests the presence of nitrogen.

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: This is a dominant fragmentation pathway for both alcohols and amines.[6][9] It involves the cleavage of a C-C bond adjacent to the heteroatom. For this compound, this can occur next to either the -OH or the -NH₂ group, leading to resonance-stabilized cations. Cleavage adjacent to the amine is often very favorable.

-

Loss of Water (Dehydration): Alcohols frequently lose a molecule of water (18 amu), leading to an [M-18]⁺ peak.[9][11]

-

Loss of Ammonia/Amino Group: Amines can lose ammonia (17 amu) or related fragments.

-

Table 4: Predicted and Observed MS Fragments for trans-4-Aminocyclohexanol

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 115 | [C₆H₁₃NO]⁺ (Molecular Ion) | Parent Molecule |

| 98 | [M - NH₃]⁺ | Loss of ammonia |

| 56 | [C₃H₆N]⁺ | Alpha-cleavage at C3-C4/C4-C5 and loss of C₃H₅OH radical |

| 57 | [C₄H₉]⁺ or [C₃H₇O]⁺ | Complex rearrangement/cleavage |

| 43 | [C₂H₅N]⁺ or [C₃H₇]⁺ | Further fragmentation |

Data derived from the mass spectrum of trans-4-aminocyclohexanol.[10]

Caption: Simplified MS fragmentation pathways for this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

GC Method Development:

-

Select a suitable capillary column (e.g., a non-polar DB-5 or similar).

-

Set an appropriate temperature program for the GC oven to ensure separation from any impurities and the solvent. An example program might be: hold at 50°C for 2 min, then ramp at 10°C/min to 250°C.

-

Set the injector temperature (e.g., 250°C) and detector/transfer line temperature (e.g., 280°C).

-

-

MS Setup:

-

Tune the mass spectrometer according to the manufacturer's specifications.

-

Set the ionization mode to Electron Ionization (EI) at 70 eV.

-

Set the mass scan range (e.g., m/z 40-300).

-

-

Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS. The GC will separate the components, and the MS will acquire spectra for each component as it elutes.

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC). Extract the mass spectrum corresponding to the this compound peak and identify the molecular ion and key fragment peaks.

Conclusion

The comprehensive spectral analysis of this compound requires a multi-technique approach. While IR and MS are essential for confirming functional groups and molecular weight, NMR spectroscopy stands as the indispensable tool for the definitive differentiation of its cis and trans stereoisomers. The distinct chemical shifts and, most critically, the proton-proton coupling constants observed in the ¹H NMR spectrum provide an unambiguous structural fingerprint. By employing the robust protocols and interpretive frameworks detailed in this guide, researchers, scientists, and drug development professionals can confidently elucidate the structure and stereochemistry of this compound, ensuring the integrity and quality of their work.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. trans-4-Aminocyclohexanol(27489-62-9) 13C NMR [m.chemicalbook.com]

- 4. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. This compound | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. trans-4-Aminocyclohexanol(27489-62-9) MS [m.chemicalbook.com]

- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

understanding the chair conformation of 4-Aminocyclohexanol

An In-Depth Technical Guide to the Chair Conformation of 4-Aminocyclohexanol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the conformational landscape of this compound, a critical bifunctional molecule whose stereochemical orientation is pivotal in rational drug design and the synthesis of pharmaceutical compounds.[1][2] An understanding of the three-dimensional structure, dictated by the chair conformation of its cyclohexane framework, is essential for predicting and modulating biological activity.[1] We will dissect the conformational preferences of both trans- and cis-4-aminocyclohexanol, integrating foundational principles of stereochemistry with empirical data from spectroscopic and computational methods.

Foundational Principles: The Cyclohexane Chair Conformation

The cyclohexane ring is not a planar hexagon. To achieve tetrahedral bond angles of 109.5° and minimize both angle and torsional strain, it adopts a puckered, three-dimensional structure known as the chair conformation .[3] This is the most stable arrangement for cyclohexane and its derivatives.[3]

In the chair conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:

-

Axial (a): Six positions are parallel to a principal C3 axis of symmetry, pointing straight up or down.

-

Equatorial (e): Six positions radiate out from the "equator" of the ring, pointing slightly up or down.

The cyclohexane ring is conformationally mobile and can undergo a "ring flip," a rapid interconversion between two equivalent chair forms.[1] During a ring flip, all axial positions become equatorial, and all equatorial positions become axial. For an unsubstituted cyclohexane ring, this process is energetically neutral. However, for substituted cyclohexanes, the two chair conformers are often unequal in energy.

The primary destabilizing factor for axial substituents is steric hindrance , specifically from 1,3-diaxial interactions .[4][5] An axial substituent experiences repulsive steric strain with the two other axial atoms (typically hydrogens) on the same face of the ring.[4] Consequently, substituents preferentially occupy the more spacious equatorial position.[6] This preference is quantified by the A-value , which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers for a given substituent.[7][8] A larger A-value signifies a stronger preference for the equatorial position.

Conformational Analysis of trans-4-Aminocyclohexanol

The trans isomer of this compound has the hydroxyl (-OH) and amino (-NH₂) groups on opposite faces of the cyclohexane ring. This stereochemistry allows for two possible chair conformations upon ring flip: one where both substituents are equatorial (diequatorial) and one where both are axial (diaxial).[1][4]

The energetic landscape is overwhelmingly dominated by the diequatorial conformer.[1][2][9] This arrangement places both the -OH and -NH₂ groups in the sterically favored equatorial positions, completely avoiding the destabilizing 1,3-diaxial interactions that would arise in the diaxial form.[1] The ring flip to the diaxial conformation would introduce significant steric strain, making it energetically prohibitive. As a result, trans-4-aminocyclohexanol exists almost exclusively in the diequatorial conformation at equilibrium.[1]

Caption: Ring flip equilibrium for trans-4-aminocyclohexanol.

Conformational Analysis of cis-4-Aminocyclohexanol

In the cis isomer, the -OH and -NH₂ groups are on the same face of the ring. This geometry dictates that in any chair conformation, one substituent must be axial while the other is equatorial.[4][10] A ring flip interconverts these positions, leading to a dynamic equilibrium between two distinct axial-equatorial conformers.

The position of this equilibrium is determined by the relative steric bulk of the two substituents, as indicated by their A-values. The conformer that places the group with the larger A-value in the equatorial position will be thermodynamically favored.[4]

An additional factor that may influence the stability of the cis isomer is the potential for an intramolecular hydrogen bond (IMHB) between the amino and hydroxyl groups.[4][10] This attractive interaction can partially offset the destabilizing steric effects of an axial substituent, although it is generally not sufficient to overcome a large steric penalty.[4][11]

Caption: Conformational equilibrium for cis-4-aminocyclohexanol.

Quantitative Energetic Comparison

The conformational preferences can be quantified using A-values. These values represent the energetic cost of forcing a substituent into an axial position.

| Substituent | A-Value (kcal/mol) | Source |

| -OH | 0.87 | [7] |

| -NH₂ | 1.2-1.7 (approx.) | [4][7] |

Note: The A-value for -NH₂ can vary. For this analysis, we recognize it as being larger than that for -OH.

Analysis:

-

trans-Isomer: The energy difference between the diaxial and diequatorial forms is the sum of the A-values: ΔG° ≈ 0.87 + 1.7 = 2.57 kcal/mol. This significant energy penalty ensures the population of the diaxial conformer is negligible.

-

cis-Isomer: The energy difference between the two conformers is the difference between the A-values: ΔG° ≈ 1.7 - 0.87 = 0.83 kcal/mol. The conformer with the bulkier amino group (-NH₂) in the equatorial position and the hydroxyl group (-OH) in the axial position is slightly more stable.[4]

This quantitative data confirms that trans-4-aminocyclohexanol is the more thermodynamically stable isomer overall because it can adopt a strain-free diequatorial conformation.[4]

Experimental Protocol: Conformational Assignment by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the definitive experimental technique for elucidating the solution-state conformation of cyclohexane derivatives.[1][12] The key lies in the analysis of spin-spin coupling constants (J-values), whose magnitudes are dependent on the dihedral angle between adjacent protons, as described by the Karplus relationship.[1][12]

-

Axial-Axial (Jₐₐ): Dihedral angle of ~180°. Results in a large coupling constant (10-13 Hz).

-

Axial-Equatorial (Jₐₑ) & Equatorial-Equatorial (Jₑₑ): Dihedral angles of ~60°. Result in small coupling constants (2-5 Hz).

Step-by-Step Methodology

-

Sample Preparation:

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum on a high-resolution NMR spectrometer (≥300 MHz).

-

Ensure proper shimming to achieve high resolution, allowing for clear observation of splitting patterns (multiplicity).

-

-

Spectral Analysis:

-

Identify the signals for the protons on the carbons bearing the -OH and -NH₂ groups (H-1 and H-4, respectively). These protons typically appear as multiplets in distinct regions of the spectrum.[12]

-

Measure the coupling constants for these signals by analyzing their splitting patterns.

-

-

Conformational Interpretation:

-

For trans-4-Aminocyclohexanol: In the stable diequatorial conformation, the H-1 and H-4 protons are axial. They will therefore exhibit large axial-axial couplings to their adjacent axial neighbors. The signal will appear as a triplet of triplets (or a complex multiplet) with at least one large J-value (e.g., ~11.2 Hz), confirming the axial position of the proton and thus the diequatorial nature of the substituents.[1]

-